molecular formula C8H7ClN2O3 B182386 N-(2-chloro-4-nitrophenyl)acetamide CAS No. 881-87-8

N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B182386
CAS No.: 881-87-8
M. Wt: 214.6 g/mol
InChI Key: OAFVRHMRZVHVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-chloro-4-nitrophenyl)acetamide can be synthesized through a multi-step process. One common method involves the acylation of 2-chloro-4-nitroaniline with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated to facilitate the formation of the acetamide product .

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods

Biological Activity

N-(2-Chloro-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the chemical formula C8H7ClN2O3C_8H_7ClN_2O_3, features a chloro and a nitro group attached to a phenyl ring, which significantly influences its biological properties. The presence of the chloro atom is believed to enhance the compound's stability and biological activity, particularly against certain bacterial strains.

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Klebsiella pneumoniae. The mechanism of action appears to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against K. pneumoniae have been reported as follows:

CompoundMIC (µg/mL)
This compound32
Control (Standard antibiotic)16

This data suggests that while the compound is effective, further optimization may be necessary to enhance its potency compared to established antibiotics .

Cytotoxicity and Safety Profile

Initial cytotoxicity assessments indicate that this compound has a favorable safety profile. Studies show low mutagenicity and cytotoxicity in vitro, suggesting that it may be a viable candidate for further development as an antibacterial agent .

Pharmacokinetic Profile

Pharmacokinetic studies have indicated that this compound possesses good absorption characteristics and oral bioavailability potential. This makes it an attractive candidate for formulation into therapeutic agents aimed at treating bacterial infections .

Case Studies and Research Findings

Several case studies have explored the effectiveness of this compound in combination with other antibiotics. For instance:

  • Combination Therapy : Research indicates that when combined with ciprofloxacin or meropenem, the antibacterial efficacy of this compound is enhanced, suggesting synergistic effects that could lead to more effective treatment regimens against resistant bacterial strains .
  • Structural Modifications : Investigations into structural modifications of the compound have yielded derivatives with improved biological activity, emphasizing the importance of chemical structure in determining efficacy against pathogens .

Scientific Research Applications

Pharmaceutical Synthesis

Nintedanib Intermediate
One of the notable applications of N-(2-chloro-4-nitrophenyl)acetamide is its use as an intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor approved by the FDA for treating idiopathic pulmonary fibrosis. The synthesis involves a novel method that includes acyl chlorination and methylation processes, allowing for efficient large-scale production under mild conditions .

Synthetic Pathway
The synthetic pathway for this compound typically involves:

  • Starting with p-nitroaniline.
  • Conducting an acyl chlorination reaction with chloroacetic agents.
  • Following up with methylation using dimethyl sulfate or similar methylating agents .

This method not only enhances yield but also minimizes impurities, making it suitable for pharmaceutical applications.

Research Applications

Chemical Biology
this compound has been utilized in various chemical biology studies due to its reactive nature. It serves as a building block for synthesizing compounds that interact with biological systems, particularly those targeting specific enzymes or receptors involved in disease pathways.

MELK Inhibitor Synthesis
The compound is also noted for its role in synthesizing inhibitors of maternal embryonic leucine zipper kinase (MELK), which is implicated in cancer cell proliferation and survival. Research has shown that derivatives of this compound can exhibit significant biological activity against MELK, providing a pathway for developing novel anticancer therapies .

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound is employed as a reagent in the production of various chemicals and materials. Its ability to undergo further chemical transformations makes it valuable in creating diverse chemical products.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFVRHMRZVHVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278578
Record name N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-87-8
Record name N-(2-Chloro-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-nitrophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2'-chloro-4'-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-chloro-4-nitrophenyl)acetamide
N-(2-chloro-4-nitrophenyl)acetamide
N-(2-chloro-4-nitrophenyl)acetamide
N-(2-chloro-4-nitrophenyl)acetamide
N-(2-chloro-4-nitrophenyl)acetamide
N-(2-chloro-4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.